N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)23-18-22-12(10-28-18)9-17(24)21-11-2-7-15(19)16(20)8-11/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBBXMHCFVPNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-difluoroaniline, 4-methoxybenzenesulfonyl chloride, and 2-bromoacetylthiazole.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions, and may require purification steps such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide are not well-documented, large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings, particularly the fluorinated phenyl ring, can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in studying enzyme mechanisms.
Protein Binding: Studied for its ability to bind to proteins, which can be useful in drug design.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group may play a key role in binding to active sites of enzymes, while the thiazole ring and fluorinated phenyl ring contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole and Phenyl Rings
Compound A : N-(3,4-difluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142207-31-5)
- Key difference : Replaces the 4-methoxyphenylsulfonamido group with a mercapto-oxo-dihydrothiazole moiety.
- The oxo group may increase polarity but decrease membrane permeability .
Compound B : 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS: 922046-49-9)
- Key difference: Substitutes 4-methoxyphenyl with 4-chlorophenyl and replaces 3,4-difluorophenyl with 4-phenoxyphenyl.
- Phenoxy substitution increases steric bulk, possibly reducing solubility .
Compound C : 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Functional Group Modifications
Compound D : Goxalapladib (CAS: 412950-27-7)
- Structure : Contains a naphthyridine core, trifluoromethyl biphenyl, and piperidinyl acetamide.
- Comparison : Shares acetamide and fluorine substituents but lacks thiazole and sulfonamido groups. The naphthyridine core may improve π-stacking, while trifluoromethyl enhances metabolic stability .
Compound E : 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS: 941922-47-0)
Spectroscopic and Physicochemical Properties
Biological Activity
N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : Known for its role in various biological activities.
- Sulfonamide Group : Commonly associated with antibacterial properties.
- Methoxyphenyl Group : May influence binding interactions and solubility.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their function. The thiazole and methoxyphenyl groups may enhance binding affinity and specificity, contributing to the overall efficacy of the compound.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of various enzymes. For instance, studies on related sulfonamide compounds have shown:
- Inhibition of Apical Sodium-dependent Bile Acid Transporter (ASBT) : Compounds with similar structures demonstrated percent inhibition ranging from 73.9% to 98.6% at 10 µM concentration .
| Compound | Percent Inhibition at 10 µM |
|---|---|
| 5a | 90.7 ± 4.2 |
| 5d | 73.9 ± 2.2 |
| 5g | 98.6 ± 2.6 |
Antimicrobial Activity
The sulfonamide group is well-known for its antibacterial properties. Preliminary studies suggest that this compound may exhibit similar activities against a range of bacterial strains. Its effectiveness could be attributed to the disruption of folate synthesis in bacteria, a common mechanism for sulfonamide antibiotics.
Case Studies and Research Findings
- Enzyme Inhibition : A study published in Nature Communications highlighted that derivatives of sulfonamides showed promising results in inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis .
- Anticancer Potential : Another investigation indicated that compounds with thiazole rings could induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds revealed favorable absorption and distribution characteristics, enhancing their viability as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
